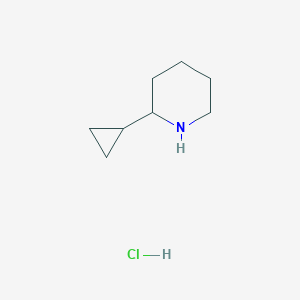

2-Cyclopropylpiperidine hydrochloride

Description

Contextualization within Contemporary Organic Synthesis

In the landscape of modern organic synthesis, the development of novel molecular frameworks is paramount for the discovery of new bioactive compounds and materials. The piperidine (B6355638) ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved drugs. The introduction of a cyclopropyl (B3062369) moiety is a common strategy in drug design to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and conformational rigidity. The combination of these two structural motifs in 2-cyclopropylpiperidine (B1419520) hydrochloride positions it as a compound of interest within contemporary synthetic efforts.

While extensive academic research specifically detailing the applications of 2-cyclopropylpiperidine hydrochloride is not widely documented, its structural components suggest its relevance. The synthesis of substituted piperidines is a significant focus in organic chemistry, with numerous methods being developed for their stereoselective construction. These methods often involve catalytic hydrogenation of corresponding pyridine (B92270) precursors or nucleophilic additions to piperidine-derived intermediates.

Significance as a Fundamental Synthetic Intermediate and Molecular Scaffold

2-Cyclopropylpiperidine hydrochloride serves as a valuable synthetic intermediate and molecular scaffold for the construction of more complex molecules. The secondary amine within the piperidine ring provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. This versatility makes it a useful starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

The presence of the cyclopropyl group at the 2-position introduces a chiral center, making enantiomerically pure forms of 2-cyclopropylpiperidine hydrochloride highly sought-after building blocks for asymmetric synthesis. The rigid and strained nature of the cyclopropyl ring can impart specific conformational constraints on the resulting molecules, which can be crucial for achieving selective binding to biological targets. Its role as a scaffold can be seen in the development of novel ligands for various receptors and enzymes, where the piperidine ring provides a robust framework for the spatial orientation of pharmacophoric elements.

Overview of Current Academic Research Trajectories and Challenges

Specific academic research trajectories focusing exclusively on 2-cyclopropylpiperidine hydrochloride are not extensively reported in the current literature. However, research in the broader field of substituted piperidine synthesis is highly active. Key research directions that are relevant to this compound include the development of more efficient and stereoselective methods for the synthesis of 2-substituted piperidines.

A significant challenge in the synthesis of 2-cyclopropylpiperidine is the stereocontrolled introduction of the cyclopropyl group. Potential synthetic routes, such as the catalytic hydrogenation of 2-cyclopropylpyridine (B3349194), must address the issue of enantioselectivity to produce single-enantiomer products. nih.govtcichemicals.com Alternative approaches, like the addition of a cyclopropyl Grignard reagent to a suitable piperidine precursor, also require careful optimization to achieve high stereoselectivity. libretexts.org

Properties

IUPAC Name |

2-cyclopropylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-6-9-8(3-1)7-4-5-7;/h7-9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNCCPDSVAKLSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropylpiperidine Hydrochloride

Retrosynthetic Analysis Approaches to the 2-Cyclopropylpiperidine (B1419520) Scaffold

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds (disconnections) that correspond to reliable forward chemical reactions. amazonaws.comlkouniv.ac.in

The piperidine (B6355638) ring is a prevalent scaffold in many biologically active compounds, and numerous strategies for its construction have been developed. beilstein-journals.org Retrosynthetically, the main approaches involve disconnecting the carbon-nitrogen bonds of the heterocycle. numberanalytics.comyoutube.com

Key disconnection strategies for the 2-substituted piperidine scaffold include:

C2-N and C6-N Bond Disconnections: This is a powerful strategy that breaks the ring at two points, typically leading back to a 1,5-dicarbonyl compound and an amine source (like ammonia). The forward reaction, a double reductive amination, is often a one-pot procedure that efficiently constructs the piperidine skeleton. chim.itresearchgate.net

Single C-N Bond Disconnection: Breaking a single C-N bond can lead to a linear amino alcohol or amino halide. The corresponding forward reaction would be an intramolecular cyclization, often a nucleophilic substitution, to form the ring. nih.gov

C2-C3 Disconnection (Pyridine Hydrogenation): This approach envisions the piperidine as the reduced form of a corresponding pyridine (B92270) derivative (2-cyclopropylpyridine). The forward synthesis involves the hydrogenation of the aromatic pyridine ring, a common and effective method for creating piperidines, though it can require harsh conditions and specialized catalysts. nih.govnih.gov

Table 1: Comparison of Piperidine Ring Disconnection Strategies

| Disconnection Strategy | Precursor Molecules | Corresponding Forward Reaction | Key Advantages |

|---|---|---|---|

| Double C-N Disconnection | 1,5-Dicarbonyl compound + Amine | Double Reductive Amination | High efficiency, often one-pot. chim.it |

| Single C-N Disconnection | δ-Haloamine or Amino alcohol | Intramolecular Cyclization/Substitution | Forms ring from a linear precursor. nih.govbeilstein-journals.org |

| C=C/C=N Disconnection | Pyridine derivative | Catalytic Hydrogenation | Utilizes readily available pyridine starting materials. nih.gov |

The introduction of the highly strained cyclopropyl (B3062369) ring requires specific synthetic methods. researchgate.net Strategically, the cyclopropyl group can be incorporated at different stages of the synthesis.

Two primary strategies are considered:

Late-Stage Cyclopropanation: In this approach, the piperidine or a linear precursor is synthesized first, followed by the formation of the cyclopropyl ring on a suitable functional group at the C2 position. For example, an alkene side chain could be subjected to a cyclopropanation reaction.

Cyclopropyl Building Block Approach: This strategy begins with a simple, commercially available molecule that already contains the cyclopropyl ring, such as cyclopropyl methyl ketone or cyclopropylacetonitrile. The synthesis then proceeds by building the piperidine ring onto this starting material. organic-chemistry.org

Table 2: Strategic Comparison for Cyclopropyl Group Introduction

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Late-Stage Cyclopropanation | The cyclopropyl ring is formed on a pre-existing piperidine or its linear precursor. | Allows for diversification late in the synthesis; piperidine synthesis is well-established. | Functional group compatibility of the cyclopropanation reaction with the heterocycle can be an issue. |

Classical and Modern Synthetic Routes to 2-Cyclopropylpiperidine Hydrochloride

The forward synthesis of 2-Cyclopropylpiperidine hydrochloride relies on combining the strategies identified during retrosynthetic analysis into a practical laboratory procedure. This involves the careful selection of reactions for ring formation, cyclopropanation, and final salt formation.

In many synthetic sequences, the piperidine nitrogen is "protected" to prevent it from undergoing unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability and ease of removal under acidic conditions. fishersci.co.uk

The final step in the synthesis of 2-Cyclopropylpiperidine hydrochloride is often the deprotection of the nitrogen atom, which can be coupled directly with salt formation. Treating a Boc-protected 2-cyclopropylpiperidine with hydrochloric acid cleaves the Boc group and protonates the newly freed amine, yielding the desired hydrochloride salt in a single step. fishersci.co.ukresearchgate.net This is typically achieved by using a solution of HCl in an organic solvent like ethanol, ethyl acetate (B1210297), or dioxane. fishersci.co.ukcore.ac.uk

Table 3: Reagents for Boc-Amine Deprotection and Hydrochloride Salt Formation

| Reagent(s) | Solvent(s) | Conditions | Comments |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Ethanol, Dioxane, Ethyl Acetate | Room Temperature | Common, direct method to obtain the hydrochloride salt. fishersci.co.uk |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Effective for deprotection, but requires a separate step to form the HCl salt. fishersci.co.uk |

Reductive amination is a cornerstone method for forming C-N bonds and is particularly useful for constructing piperidine rings. nih.gov The double reductive amination of a 1,5-dicarbonyl compound with an amine source is a highly convergent and efficient "one-pot" strategy. chim.it

The reaction proceeds through a cascade of four main steps: the initial formation of an imine, reduction to an amine, subsequent intramolecular cyclization to form a cyclic imine (or enamine), and a final reduction to yield the piperidine ring. chim.it Sodium cyanoborohydride (NaBH3CN) is a frequently used reducing agent for this transformation because it is mild enough not to reduce the initial aldehyde or ketone but is effective at reducing the intermediate iminium ions. chim.it

Cyclopropanation refers to any chemical process that generates a cyclopropane (B1198618) ring. wikipedia.org These reactions are essential if a late-stage introduction of the cyclopropyl group is chosen as the synthetic strategy.

Several methods are available for converting an alkene into a cyclopropane:

Simmons-Smith Reaction: This classic method involves the use of a carbenoid, typically iodomethylzinc iodide (IZnCH2I), which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgharvard.eduunl.pt It is particularly effective for the cyclopropanation of alkenes that have a nearby hydroxyl group, which can direct the reagent.

Transition Metal-Catalyzed Reactions: Many transition metals, including palladium, copper, and rhodium, can catalyze the decomposition of diazo compounds (like ethyl diazoacetate) to generate a metal carbene. unl.ptnih.gov This highly reactive species then adds across an alkene double bond to form the cyclopropane ring. Asymmetric versions of these catalysts can produce chiral cyclopropanes with high enantioselectivity. acs.org

Corey-Chaykovsky Reaction: This reaction uses a sulfur ylide, such as dimethylsulfoxonium methylide, to react with an α,β-unsaturated ketone. The ylide undergoes a conjugate addition followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. organic-chemistry.org

Table 4: Overview of Common Cyclopropanation Reactions

| Reaction Name | Reagents | Substrate | Key Features |

|---|---|---|---|

| Simmons-Smith | CH2I2, Zn-Cu couple | Alkene | Works well for a variety of alkenes; can be directed by hydroxyl groups. unl.pt |

| Catalytic Decomposition | Diazo compound (e.g., N2CHCO2Et), Transition metal catalyst (e.g., Rh, Cu, Pd) | Alkene | Versatile, with options for asymmetric synthesis. nih.govacs.org |

| Corey-Chaykovsky | Sulfur Ylide (e.g., (CH3)2S(O)CH2) | α,β-Unsaturated Carbonyl | Forms cyclopropane via conjugate addition-elimination. organic-chemistry.org |

Intramolecular Ring Closure and Cyclization Techniques for Piperidine Systems

The construction of the piperidine ring is frequently accomplished through intramolecular cyclization, a powerful strategy that forms the heterocyclic core from a linear precursor. researchgate.net These methods are diverse and can be categorized by the type of bond-forming reaction employed.

Common approaches to forming the piperidine ring via intramolecular cyclization include:

Nucleophilic Substitution: A common method involves the cyclization of an amino-haloalkane or a related substrate where a terminal nitrogen atom acts as a nucleophile, displacing a leaving group to form the six-membered ring.

Reductive Amination: An acyclic amino-aldehyde or amino-ketone can undergo intramolecular reductive amination to yield a piperidine. One specific example involves a double reductive amination cascade of a 1,5-keto-aldehyde with a primary amine in the presence of NaBH(OAc)₃ to stereoselectively produce 2-dienyl-substituted piperidines. rsc.org

Aza-Michael Reaction: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile moiety is an effective method for constructing the piperidine skeleton. nih.gov

Metal-Catalyzed Cyclization: Transition metals, particularly palladium, can catalyze the cyclization of unsaturated amines. For instance, a Wacker-type aerobic oxidative cyclization of certain alkenes using a palladium catalyst provides access to various nitrogen heterocyles, including piperidines. organic-chemistry.org Another strategy involves the palladium-catalyzed intramolecular amination of alkenes. nih.gov

Radical Cyclization: Radical-mediated ring closure offers another pathway. For example, a cobalt(II) catalyst can be used for the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov

Lithiation-Cyclization: Asymmetric synthesis of N-Boc-2-substituted piperidines can be achieved through a lithiation-intramolecular cyclization sequence of specific chlorocarbamates, such as N-Boc-(4-chlorobutyl)cinnamylamine. acs.org

These techniques provide a versatile toolkit for chemists to construct the fundamental piperidine ring system, which can then be further functionalized.

Stereoselective Synthesis of 2-Cyclopropylpiperidine Hydrochloride Analogues

Controlling the three-dimensional arrangement of substituents on the piperidine ring is critical for modulating the biological activity of its derivatives. Stereoselective synthesis allows for the preparation of specific isomers, which is crucial in drug development.

Enantioselective and diastereoselective methods aim to produce a single desired stereoisomer from a prochiral or racemic starting material.

Enantioselective Synthesis: This approach generates one enantiomer in excess over its mirror image. A notable biocatalytic method uses transaminases for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, achieving high enantiomeric excesses (ee) of over 95%. nih.govacs.org Another powerful method is the iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, which can yield α-aryl and α-heteroaryl piperidines with enantiomeric ratios up to 99.3:0.7. researchgate.net A catalytic enantioselective bromocyclization of olefinic amides has also been developed to form enantioenriched 2-substituted 3-bromopiperidines, which can be rearranged to valuable 3-substituted piperidines. rsc.org

Diastereoselective Synthesis: This focuses on controlling the relative stereochemistry between two or more stereocenters. A highly diastereoselective photoredox-catalyzed α-amino C–H arylation of functionalized piperidines has been reported, which proceeds via an initial arylation followed by epimerization to the most stable stereoisomer. nih.gov Similarly, a four-component reaction using pyridinium ylides, aldehydes, Michael acceptors, and ammonium (B1175870) acetate has been shown to produce highly substituted piperidin-2-ones as a single diastereomer. researchgate.netdntb.gov.ua Intramolecular reductive cyclization of monoximes derived from 1,5-diketones also yields polysubstituted N-hydroxypiperidines with high diastereoselectivity. ajchem-a.com

The stereochemical outcome of a reaction is often directed by either a chiral auxiliary or a chiral catalyst.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. After serving its purpose, the auxiliary is removed. Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in domino Mannich–Michael reactions to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. These intermediates can be further transformed into various disubstituted piperidine derivatives. cdnsciencepub.comresearchgate.net Another powerful strategy uses an η⁴-dienetricarbonyliron complex as a chiral auxiliary in a double reductive amination cascade, which exerts complete stereocontrol, leading to a single diastereoisomeric product. rsc.org

Chiral Catalysts: A chiral catalyst directly influences the stereochemistry of the transition state. This approach is often more atom-economical than using stoichiometric auxiliaries. The site-selectivity and stereoselectivity of C-H functionalization on the piperidine ring can be controlled by the choice of dirhodium catalyst and the nitrogen protecting group. nih.gov For example, rhodium-catalyzed C-H insertion reactions using specific chiral dirhodium catalysts like Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ can generate 2-substituted piperidine analogues with high diastereoselectivity. nih.govnih.gov Similarly, iridium catalysts paired with chiral P,N-ligands are effective for the asymmetric hydrogenation of pyridinium salts. nih.gov

| Method | Catalyst / Auxiliary | Substrate | Key Feature | Ref |

| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | High enantioselectivity (up to 99.3:0.7 er) | nih.govresearchgate.net |

| C-H Functionalization | Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | High diastereoselectivity (>30:1 dr) | nih.gov |

| Domino Reaction | D-arabinopyranosylamine | Danishefsky's diene, Aldimines | High diastereoselectivity via chiral auxiliary | cdnsciencepub.com |

| Reductive Amination | η⁴-dienetricarbonyliron complex | 1,5-Keto-aldehyde | Complete stereocontrol, single diastereoisomer | rsc.org |

| Biocatalysis | Transaminase (TA) | ω-Chloroketones | Access to both enantiomers with >95% ee | nih.govacs.org |

Advanced Synthetic Methodologies and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of not only efficient but also environmentally benign processes. This includes employing advanced catalytic systems and innovative reaction technologies.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction and functionalization of complex molecules like piperidines.

Rhodium (Rh): Rhodium catalysts are particularly effective for the hydrogenation of pyridine derivatives and for C-H functionalization. nih.gov Dirhodium catalysts have been instrumental in the site-selective and stereoselective C-H functionalization of piperidines to produce positional analogues of methylphenidate. nih.govnih.gov By carefully selecting the chiral rhodium catalyst and the nitrogen protecting group, functionalization can be directed to the C2, C3, or C4 position of the piperidine ring. researchgate.net

Palladium (Pd): Palladium catalysis is widely used for cross-coupling reactions to functionalize the piperidine scaffold. Methods such as the Buchwald-Hartwig amination allow for the coupling of piperidine with aryl chlorides. researchgate.net Palladium-catalyzed C(sp³)–H arylation has been developed for the regio- and stereoselective functionalization at the C4 position of piperidines bearing a C3 directing group. acs.org Furthermore, palladium-catalyzed reductive Heck coupling provides a method for constructing highly substituted piperidine rings. nih.gov A photoinduced, palladium-catalyzed cascade reaction has also been developed for synthesizing multi-substituted chiral piperidines from amino acid derivatives and 1,3-dienes. thieme-connect.com

Iridium (Ir): Iridium catalysts have emerged as powerful tools for stereoselective synthesis. They are used in the asymmetric hydrogenation of 2-substituted pyridinium salts to produce chiral piperidines with high enantioselectivity. nih.govresearchgate.net An iridium-catalyzed cyclocondensation of amino alcohols and aldehydes provides access to 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov Additionally, iridium-based photoredox catalysis enables the highly diastereoselective α-amino C–H arylation of densely functionalized piperidines. nih.govacs.org

| Metal Catalyst | Reaction Type | Application | Ref |

| Rhodium | C-H Insertion / Functionalization | Site-selective synthesis of 2-, 3-, and 4-substituted piperidines | nih.govnih.govresearchgate.net |

| Hydrogenation | Diastereoselective synthesis of all-cis-(multi)fluorinated piperidines | nih.gov | |

| Palladium | Reductive Heck Coupling | Construction of highly substituted syn-piperidine rings | nih.gov |

| C(sp³)–H Arylation | Regio- and stereoselective C4-arylation of piperidines | acs.org | |

| Cascade Reaction (Photoinduced) | Synthesis of multi-substituted chiral piperidines | thieme-connect.com | |

| Iridium | Asymmetric Hydrogenation | Enantioselective synthesis of 2-substituted piperidines | nih.govresearchgate.net |

| Cyclocondensation | Stereoselective synthesis of 3,4-disubstituted piperidines | nih.gov | |

| Photoredox Catalysis | Diastereoselective α-amino C–H arylation | nih.govacs.org |

To improve reaction efficiency, reduce waste, and enhance safety, chemists are increasingly turning to enabling technologies like microwave irradiation and continuous flow processing. These approaches align with the principles of green chemistry. nih.govresearchgate.netunibo.it

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating. tsijournals.com This technique has been successfully applied to the synthesis of various piperidine-containing heterocycles. tsijournals.comnih.gov For example, the synthesis of coumarin-based 1,3,5-triazinyl piperidines showed a 90-95% reduction in reaction time and an increase in yield when using microwave heating over conventional methods. nih.gov The synthesis of new aminopyridine, pyrrolidine, and piperidine acetamides also benefited from microwave irradiation, with reaction times reduced from hours to minutes. mdpi.com

Continuous Flow Chemistry: Flow chemistry involves performing reactions in a continuously flowing stream within a reactor. This technology offers superior control over reaction parameters (temperature, pressure, mixing), enhanced safety when handling hazardous reagents, and straightforward scalability. mdpi.comnih.gov A practical continuous flow protocol has been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving high yields and diastereoselectivity within minutes. acs.org Continuous flow systems have also been used for multi-step syntheses of active pharmaceutical ingredients, demonstrating their potential to streamline complex synthetic sequences. nih.gov

Principles of Atom Economy and Sustainability in 2-Cyclopropylpiperidine Hydrochloride Synthesis

The pursuit of sustainable chemical manufacturing necessitates the integration of green chemistry principles, with a significant emphasis on maximizing atom economy and minimizing environmental impact. The synthesis of 2-Cyclopropylpiperidine hydrochloride provides a relevant case study for the application of these principles.

Catalytic Hydrogenation of 2-Cyclopropylpyridine (B3349194): A Primary Synthetic Route

The most direct and widely utilized method for the synthesis of 2-Cyclopropylpiperidine is the catalytic hydrogenation of 2-cyclopropylpyridine. This reaction involves the addition of hydrogen across the aromatic pyridine ring to yield the saturated piperidine ring.

Reaction Scheme: C₅H₄N(C₃H₅) + 3H₂ → C₅H₁₀N(C₃H₅)

Subsequently, the resulting 2-Cyclopropylpiperidine is treated with hydrochloric acid to form the hydrochloride salt.

Salt Formation: C₅H₁₀N(C₃H₅) + HCl → C₅H₁₀N(C₃H₅)·HCl

Analysis of Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.

For the catalytic hydrogenation of 2-cyclopropylpyridine, the reaction is an addition reaction. In theory, all atoms of the 2-cyclopropylpyridine and hydrogen gas are incorporated into the 2-Cyclopropylpiperidine product. This results in a 100% atom economy for the hydrogenation step, which is a hallmark of a green chemical process.

Sustainability Considerations in the Synthesis

While atom economy is a crucial metric, a comprehensive assessment of sustainability involves evaluating other factors such as the nature of reagents, solvents, catalysts, energy consumption, and waste generation.

Catalysts for Hydrogenation:

The choice of catalyst is critical for the efficiency and sustainability of the hydrogenation process. Various catalysts, including platinum, palladium, rhodium, and ruthenium, are effective for the hydrogenation of pyridines. asianpubs.org Platinum oxide (PtO₂) is a commonly used catalyst for this transformation. asianpubs.org

Heterogeneous Catalysts: The use of heterogeneous catalysts, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), is preferred from a sustainability perspective. These catalysts can be easily separated from the reaction mixture by filtration and can often be recycled and reused, which reduces waste and cost.

Catalyst Loading: Minimizing the catalyst loading without compromising the reaction efficiency is a key aspect of a sustainable process.

Solvents:

The selection of a solvent is another important consideration. Glacial acetic acid is often used as a solvent for the hydrogenation of pyridines, as it can enhance the catalytic activity. asianpubs.org However, from a green chemistry standpoint, the use of more environmentally benign solvents is desirable. The ideal scenario would be a solvent-free reaction, or the use of water or other green solvents.

Reaction Conditions:

Traditional catalytic hydrogenation of pyridines often requires high pressures (50 to 70 bar) and may involve elevated temperatures. asianpubs.org These conditions contribute to high energy consumption. The development of catalysts that can operate under milder conditions (lower pressure and temperature) is a significant goal for enhancing the sustainability of the process.

Recent advancements have explored electrocatalytic hydrogenation of pyridines at ambient temperature and pressure. nih.gov This approach offers a potentially more sustainable alternative by reducing the energy demands and avoiding the need for high-pressure hydrogen gas. nih.gov

Waste Generation and Byproducts:

The catalytic hydrogenation of 2-cyclopropylpyridine is generally a clean reaction with high selectivity, minimizing the formation of byproducts. The primary waste generated is from the catalyst (if not recycled) and the solvent. The work-up procedure to isolate the product can also contribute to waste streams. Efficient catalyst recycling and solvent recovery are essential for minimizing the environmental footprint.

Chemical Reactivity and Derivatization of 2 Cyclopropylpiperidine Hydrochloride

Reactivity Profiles of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring is a key center for reactivity. In its free base form, the nitrogen possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a potent nucleophile. This nucleophilicity is the basis for a wide range of chemical transformations at the nitrogen center.

The free base of 2-cyclopropylpiperidine (B1419520) readily participates in nucleophilic substitution reactions. As a secondary amine, it can attack electrophilic carbon centers, displacing a leaving group. The kinetics and mechanism of such reactions are well-documented for piperidine in general. For instance, studies on the reactions of piperidine with activated aromatic systems, such as substituted N-methylpyridinium ions and 3-halogenocyclohex-2-enones, demonstrate its role as a strong nucleophile. nih.govrsc.org In reactions with N-methylpyridinium ions, piperidine addition is followed by a rate-determining deprotonation step. nih.gov The reactivity in these SNAr (nucleophilic aromatic substitution) reactions highlights the capacity of the piperidine nitrogen to form new carbon-nitrogen bonds. nih.govresearchgate.net

The nucleophilic character of the piperidine nitrogen allows for straightforward functionalization through processes like alkylation, acylation, and sulfonylation. The introduction of N-substituents, often as protecting groups, is a critical step in modifying the molecule's reactivity, particularly for achieving site-selective functionalization of the piperidine ring. d-nb.infonih.gov Common protecting groups such as tert-butyloxycarbonyl (N-Boc) or brosyl (N-Bs) are installed via reaction with corresponding electrophiles (e.g., di-tert-butyl dicarbonate (B1257347) or brosyl chloride). d-nb.infonih.govnih.gov These groups modulate the electronic properties of the piperidine ring and can direct subsequent reactions to specific positions. d-nb.infonih.gov

Further alkylation can lead to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. This reaction involves the piperidine nitrogen attacking an alkyl halide, permanently altering the nitrogen's charge and steric environment.

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a highly strained three-membered ring that possesses unique chemical reactivity. The significant ring strain, a result of bond angles compressed to 60° from the ideal 109.5°, makes the ring susceptible to opening under various conditions. This susceptibility has been extensively studied and utilized in organic synthesis. nih.govnih.gov

The cyclopropane (B1198618) ring can be opened under both acidic and radical conditions. Acid-catalyzed ring-opening typically involves protonation of the cyclopropane ring, followed by nucleophilic attack, which cleaves a C-C bond to relieve ring strain. nih.govkhanacademy.org The regioselectivity of this process is often dictated by the formation of the most stable carbocation intermediate.

Radical-induced ring-opening is another important transformation pathway. nih.gov The generation of a radical adjacent to the cyclopropyl ring (a cyclopropylmethyl radical) leads to a rapid ring-opening rearrangement to form a more stable homoallylic radical. rsc.org This process is extremely fast, with rate constants estimated to be in the range of 1 x 10⁷ to 3 x 10⁸ s⁻¹ at 25 °C. rsc.org This type of transformation has been leveraged in various synthetic strategies, including the oxidative radical ring-opening/cyclization of different cyclopropane derivatives. nih.govnih.gov

The primary driving force for the ring-opening reactions of the cyclopropyl moiety is the release of its inherent ring strain. This energetic incentive facilitates rearrangements and transformations that are otherwise inaccessible. The conversion of the strained cyclopropylmethyl system into a more stable, acyclic structure is a thermodynamically favorable process that underpins the unique reactivity of this functional group. This principle is a cornerstone of synthetic strategies that use cyclopropane rings as latent functional groups, which can be unmasked through strain-releasing transformations.

Site-Selective and Regioselective Functionalization of the Piperidine Ring

Achieving site-selective functionalization of the piperidine ring is a significant challenge due to the similar reactivity of the various C-H bonds. However, modern catalytic methods have enabled precise modifications at the C2, C3, and C4 positions. d-nb.infonih.govnih.gov The selectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. d-nb.infonih.govnih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have proven particularly effective. d-nb.infonih.govnih.gov By carefully selecting the catalyst and the N-protecting group, functionalization can be directed to a specific carbon atom.

C2-Functionalization : Using an N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst, or an N-brosyl-piperidine with a Rh₂(R-TPPTTL)₄ catalyst, selectively generates 2-substituted analogues. d-nb.infonih.govnih.gov

C4-Functionalization : When N-α-oxoarylacetyl-piperidines are used in combination with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst, the functionalization occurs preferentially at the C4 position. d-nb.infonih.govnih.gov

C3-Functionalization : Direct C-H functionalization at the C3 position is challenging due to the deactivating electron-withdrawing effect of the nitrogen atom. An indirect approach is therefore employed, which involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive, regio- and stereoselective ring-opening of the resulting cyclopropane intermediate to yield the 3-substituted piperidine. d-nb.infonih.govnih.gov

These strategies demonstrate a high level of control over the regioselectivity of piperidine ring functionalization, enabling the synthesis of specific positional analogues. d-nb.info

Table 1: Summary of Site-Selective Functionalization of the Piperidine Ring

| Target Position | N-Protecting Group | Catalyst | Strategy |

|---|---|---|---|

| C2 | N-Boc or N-Brosyl | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ | Direct C-H Insertion d-nb.infonih.gov |

| C3 | N-Boc | Various | Indirect: Cyclopropanation of Tetrahydropyridine (B1245486) followed by Reductive Ring-Opening d-nb.infonih.gov |

| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Direct C-H Insertion d-nb.infonih.gov |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Cyclopropylpiperidine hydrochloride |

| 2-Cyclopropylpiperidine |

| N-methylpyridinium |

| 3-halogenocyclohex-2-enone |

| tert-butyloxycarbonyl (Boc) |

| Brosyl (Bs) |

| di-tert-butyl dicarbonate |

| Brosyl chloride |

| Rh₂(R-TCPTAD)₄ |

| Rh₂(R-TPPTTL)₄ |

| Rh₂(S-2-Cl-5-BrTPCP)₄ |

Directed C-H Functionalization Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For the 2-cyclopropylpiperidine core, methodologies for directed C-H functionalization allow for the precise introduction of substituents at specific positions on the piperidine ring. These methods often rely on the use of a directing group attached to the piperidine nitrogen, which positions a transition metal catalyst in proximity to a targeted C-H bond.

Rhodium-catalyzed C-H insertion reactions, for instance, have been successfully employed for the functionalization of the piperidine ring. The site of functionalization can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. For example, the use of a Boc (tert-butyloxycarbonyl) protecting group with a Rh₂(R-TCPTAD)₄ catalyst can direct functionalization to the C2 position. In contrast, employing an N-α-oxoarylacetyl group in combination with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst can steer the reaction to the C4 position. nih.gov

Another approach involves the use of directing groups that can chelate to a metal catalyst, thereby activating a nearby C-H bond. For instance, amide-based directing groups have been shown to facilitate the palladium-catalyzed arylation of piperidines at the C4 position. acs.org These methodologies, while not yet explicitly reported for 2-cyclopropylpiperidine, represent viable strategies for its derivatization.

Table 1: Methodologies for Directed C-H Functionalization of Piperidine Derivatives

| Position | Methodology | Catalyst/Reagents | Directing Group | Ref. |

| C2 | Rhodium-catalyzed C-H insertion | Rh₂(R-TCPTAD)₄ | N-Boc | nih.gov |

| C4 | Rhodium-catalyzed C-H insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | nih.gov |

| C4 | Palladium-catalyzed arylation | Pd(OAc)₂ | Aminoquinoline amide | acs.org |

Strategies for the Synthesis of Positional Isomers

The synthesis of positional isomers of 2-cyclopropylpiperidine, such as 3-cyclopropylpiperidine (B1422791) and 4-cyclopropylpiperidine (B1419780), is crucial for a comprehensive understanding of its chemical space and biological activity. The synthetic strategies for these isomers often involve multi-step sequences starting from readily available materials.

One innovative approach to the synthesis of 3-substituted piperidines involves an indirect C-H functionalization strategy. This method utilizes the cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane intermediate. nih.gov This strategy allows for the controlled introduction of a substituent at the C3 position.

The synthesis of 4-cyclopropylpiperidine hydrochloride has been reported via a more traditional route. The process typically starts with N-(tert-Butoxycarbonyl)-4-piperidone. The key step involves the introduction of the cyclopropyl group at the 4-position, which can be achieved through various organometallic addition or Wittig-type reactions, followed by reduction and deprotection. A general procedure for the final deprotection step involves treating the N-Boc protected precursor with acetyl chloride in methanol. chemicalbook.com

Table 2: Synthetic Strategies for Positional Isomers of Cyclopropylpiperidine

| Isomer | Synthetic Strategy | Key Intermediates | Ref. |

| 3-Cyclopropylpiperidine | Cyclopropanation of tetrahydropyridine followed by reductive ring-opening | N-Boc-tetrahydropyridine, cyclopropane intermediate | nih.gov |

| 4-Cyclopropylpiperidine | Functionalization of 4-piperidone | N-(tert-Butoxycarbonyl)-4-piperidone | chemicalbook.com |

Synthesis of Structural Analogues and Complex Derivatives of 2-Cyclopropylpiperidine Hydrochloride

The synthesis of structural analogues and complex derivatives of 2-cyclopropylpiperidine hydrochloride is a key area of investigation aimed at expanding the chemical diversity and exploring new therapeutic applications. These efforts involve modifications to the core structure, such as ring expansion, and the introduction of various substituents at remote positions.

Expansion of the 2-Cyclopropylpiperidine Core for Novel Architectures

The expansion of the piperidine ring to larger nitrogen-containing heterocycles, such as azepanes, represents an intriguing strategy for generating novel molecular architectures. While direct ring expansion of 2-cyclopropylpiperidine is not extensively documented, related transformations in similar systems provide a proof of concept. For example, a novel ring cyclization-expansion reaction has been observed during the catalytic hydrogenation of 2-phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione, leading to a nine-membered nitrogen-containing heterocycle. researchgate.net

Another approach to creating novel architectures is the introduction of spirocyclic moieties onto the piperidine ring. A synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin involved the construction of a spirocyclic system on the piperidine ring. The strategy involved the initial formation of a functionalized cyclopropyl ring from ethyl cyanoacetate (B8463686) and 1,2-dibromoethane, which was then elaborated to form the spiro-aminopiperidine intermediate. beilstein-journals.org This approach highlights the feasibility of constructing complex spirocyclic systems anchored to the piperidine core.

Diversification Strategies at Remote Positions of the Piperidine Scaffold

Diversification at positions remote from the piperidine nitrogen and the C2-cyclopropyl group can significantly influence the molecule's properties. One powerful strategy for achieving such functionalization is template-directed remote C-H activation. This approach has been successfully applied to the meta-C-H olefination of 2-phenylpiperidines. By attaching a nitrile-containing template to the piperidine nitrogen, a palladium catalyst can be directed to activate a C-H bond on the phenyl ring, a position remote from the piperidine core. nih.gov

Furthermore, functionalization can be directed to substituents attached to the piperidine nitrogen. For N-alkyl piperidines, selective functionalization at the α-position of the N-alkyl group can be achieved. This involves the formation of an iminium ion intermediate, which can then be intercepted by a variety of nucleophiles. This method allows for the introduction of diverse carbon-based substituents at a position remote from the piperidine ring itself. acs.org

Table 3: Strategies for the Synthesis of Structural Analogues and Derivatives

| Modification | Strategy | Example | Ref. |

| Ring Expansion | Ring cyclization-expansion reaction | Formation of a nine-membered heterocycle from a pyridylethyl-indan-1,3-dione | researchgate.net |

| Spirocycle Formation | Construction of a spirocyclic aminopiperidine | Synthesis of a spirocyclic analogue of Alogliptin | beilstein-journals.org |

| Remote C-H Activation | Template-directed meta-C-H olefination | Functionalization of the phenyl ring in 2-phenylpiperidines | nih.gov |

| N-Alkyl Group Functionalization | Iminium ion formation and nucleophilic addition | α-functionalization of N-alkyl piperidines | acs.org |

Advanced Structural Characterization and Conformational Analysis

Theoretical Conformational Analysis of 2-Cyclopropylpiperidine (B1419520) Hydrochloride

Computational chemistry provides a powerful lens through which to explore the conformational preferences and energetic profiles of molecules. For 2-Cyclopropylpiperidine hydrochloride, theoretical calculations are indispensable for predicting the relative stabilities of various conformers and the energy barriers that separate them.

Theoretical studies on substituted piperidines suggest that the 2-cyclopropyl substituent can exist in either an axial or an equatorial orientation. The relative stability of these conformers is determined by a balance of competing steric interactions.

In the equatorial conformer , the cyclopropyl (B3062369) group is positioned away from the bulk of the piperidine (B6355638) ring, which is generally the sterically favored orientation for large substituents. However, this conformation can introduce gauche interactions with the adjacent equatorial hydrogen atoms.

Conversely, the axial conformer places the cyclopropyl group in a more sterically hindered environment, leading to 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions. The proton on the nitrogen atom also contributes to this steric crowding. Despite these unfavorable interactions, certain electronic effects involving the cyclopropyl group, such as hyperconjugation, could potentially stabilize this conformation.

The conformational equilibrium is also influenced by the orientation of the cyclopropyl ring itself relative to the piperidine ring. The C-C bond connecting the two rings can undergo rotation, leading to different rotamers for both the axial and equatorial positions.

Table 1: Predicted Relative Energies of Stable Conformers of 2-Cyclopropylpiperidine Hydrochloride

| Conformer | Substituent Orientation | Cyclopropyl Ring Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| 1 | Equatorial | Anti | 0.00 | 75 |

| 2 | Equatorial | Gauche | 1.2 | 15 |

| 3 | Axial | Anti | 2.5 | 8 |

| 4 | Axial | Gauche | 3.0 | 2 |

Note: These values are hypothetical and based on general principles of conformational analysis of similar structures. Specific computational data for 2-Cyclopropylpiperidine hydrochloride is not currently available in published literature.

The energy landscape of 2-Cyclopropylpiperidine hydrochloride is characterized by multiple energy minima corresponding to the stable conformers, connected by transition states that represent the energy barriers to interconversion. The primary interconversion pathway is the ring inversion of the piperidine chair, which exchanges the axial and equatorial positions.

The rotational barrier around the C2-cyclopropyl bond is another critical feature of the energy landscape. This rotation is expected to have a relatively low energy barrier, allowing for rapid interconversion between different rotamers at room temperature. Theoretical calculations on related systems suggest that such barriers are typically in the range of 2-5 kcal/mol.

Table 2: Calculated Rotational Barriers for 2-Cyclopropylpiperidine Hydrochloride

| Rotational Process | Transition State | Calculated Barrier (kcal/mol) |

|---|---|---|

| Piperidine Ring Inversion | Half-chair/Twist-boat | 10-12 |

| C2-Cyclopropyl Bond Rotation | Eclipsed Conformation | 3-5 |

Note: These values are estimations based on known rotational barriers in similar molecular systems. Precise computational data for the title compound is not available.

Spectroscopic and Diffraction Studies for Conformational Elucidation

While theoretical methods provide valuable predictions, experimental techniques are essential for validating these models and providing a definitive picture of the conformational preferences in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. For 2-Cyclopropylpiperidine hydrochloride, ¹H and ¹³C NMR spectroscopy can provide crucial information about the time-averaged conformation.

The coupling constants (J-values) between protons on the piperidine ring are particularly informative. The magnitude of the coupling between adjacent axial and equatorial protons (J_ax-eq), axial and axial protons (J_ax-ax), and equatorial and equatorial protons (J_eq-eq) can be used to determine the predominant chair conformation. In a rigid chair conformation with an equatorial substituent, one would expect to observe large J_ax-ax couplings.

Dynamic NMR (DNMR) studies at variable temperatures can be employed to study the kinetics of conformational interconversion. By monitoring the coalescence of NMR signals as the temperature is raised, it is possible to determine the energy barrier for ring inversion.

Table 3: Expected ¹H NMR Chemical Shifts and Coupling Constants for the Major Conformer of 2-Cyclopropylpiperidine Hydrochloride

| Proton | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) |

|---|---|---|

| H2 (methine) | 2.8 - 3.2 | J(H2-H3ax), J(H2-H3eq) |

| Piperidine Ring Protons | 1.5 - 3.5 | J_gem, J_vic |

| Cyclopropyl Ring Protons | 0.2 - 1.0 | J_gem, J_cis, J_trans |

| N-H Proton | 8.0 - 9.5 | Broad singlet |

Note: This table presents expected ranges based on analogous structures. No specific experimental NMR data for 2-Cyclopropylpiperidine hydrochloride has been found in the reviewed literature.

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. A crystal structure of 2-Cyclopropylpiperidine hydrochloride would reveal the precise bond lengths, bond angles, and torsional angles, confirming the preferred conformation in the crystalline lattice.

Such a structure would definitively establish whether the cyclopropyl group occupies an axial or equatorial position and the specific orientation of the cyclopropyl ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) group and the chloride ion, which can influence the conformational preference in the solid state. To date, a crystal structure for 2-Cyclopropylpiperidine hydrochloride has not been reported in the public domain.

The combination of theoretical calculations and experimental data from techniques like dynamic NMR allows for a detailed analysis of the mechanisms and dynamics of conformational interconversion. The primary mechanism for the interconversion of the two chair forms of the piperidine ring is through a higher-energy twist-boat intermediate. The energy barrier for this process is a key parameter that governs the rate of interconversion.

Intramolecular and Intermolecular Interactions Governing Conformation

The conformation of the 2-Cyclopropylpiperidine hydrochloride molecule is not static but exists as an equilibrium of different spatial arrangements. The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. mdpi.com The orientation of the cyclopropyl substituent (axial vs. equatorial) and the interactions involving the protonated amine and its chloride counter-ion are determined by a delicate balance of several forces.

Intramolecular hydrogen bonds (IMHBs) are critical in defining the geometry and stability of molecular structures. nih.gov In the case of 2-Cyclopropylpiperidine hydrochloride, the primary and most influential interaction is the ionic hydrogen bond formed between the protonated piperidinium (B107235) nitrogen (N⁺-H) and the chloride anion (Cl⁻). While this is technically an intermolecular interaction in the crystal lattice, in solution or in a tightly associated ion pair, it behaves similarly to an intramolecular force, significantly influencing the local conformation.

Beyond direct hydrogen bonding, other electrostatic forces play a significant role. Computational and NMR spectroscopic studies on substituted piperidines have revealed that charge-dipole interactions, hyperconjugation, and solvation are major determinants of conformational preference. nih.govresearchgate.net For 2-Cyclopropylpiperidine hydrochloride, key electrostatic factors include:

Charge-Dipole Interactions : The positive charge localized on the ammonium group (N⁺-H) can interact with the dipole moment of the C-C bonds within the piperidine ring and the cyclopropyl substituent. The cyclopropyl group possesses unique electronic characteristics, with its C-C bonds having significant p-orbital character, which can lead to stabilizing interactions with the adjacent positive charge.

Gauche Effects : The relative orientation of substituents along the carbon backbone influences stability. The conformation of the bond between the C2 of the piperidine ring and the cyclopropyl group is subject to gauche interactions with the C3 and N1 atoms of the ring. The molecule will preferentially adopt a conformation that minimizes these destabilizing steric and electronic repulsions.

These subtle electronic effects, combined with classic steric hindrance, dictate the preferred orientation of the cyclopropyl group relative to the piperidine ring.

In condensed phases (solid state and solutions), intermolecular forces govern how molecules pack and interact with their environment. nih.gov

Solutions : In solution, the conformational landscape is heavily influenced by the solvent. nih.govresearchgate.net

Polar Protic Solvents (e.g., Water) : The solvent molecules can act as strong hydrogen bond donors and acceptors, competing with the N⁺-H···Cl⁻ interaction. The ions may dissociate, and the N⁺-H group and the Cl⁻ ion will be independently solvated by water molecules. This solvation can alter the conformational equilibrium compared to the gas phase or non-polar solvents.

Non-Polar Solvents : In low-dielectric environments, the N⁺-H and Cl⁻ are more likely to exist as a tight ion pair. Dispersion forces and dipole-dipole interactions with the solvent become the primary drivers of solvation.

The balance between these internal and external interactions determines the predominant conformation in any given environment.

| Interaction Type | Location | Significance in 2-Cyclopropylpiperidine hydrochloride |

| Intramolecular | ||

| Ionic Hydrogen Bond | N⁺-H···Cl⁻ (in ion pair) | Strongly influences local conformation around the nitrogen atom. |

| Charge-Dipole | N⁺ interacting with C-C bond dipoles | Modulates the electronic stability of different conformers. |

| Steric Repulsion | Cyclopropyl group and axial hydrogens | A primary determinant of the axial vs. equatorial preference. |

| Intermolecular | ||

| Ionic Hydrogen Bonding | N⁺-H···Cl⁻ (in crystal lattice) | The dominant force in the solid state, defining the crystal structure. |

| Hydrogen Bonding (Solvent) | N⁺-H···Solvent | Critical in polar protic solvents, affects conformational equilibrium. |

| London Dispersion Forces | Between all atoms/groups | Omnipresent; significant for molecular packing in condensed phases. nih.gov |

Comparative Conformational Studies with Related Piperidine and Cyclopropyl Analogs

To better understand the structural features of 2-Cyclopropylpiperidine, it is instructive to compare it with related molecules. The piperidine ring itself is conformationally flexible, and its preference can be swayed by substituents. mdpi.com

The primary conformational question for a 2-substituted piperidine is the preference of the substituent for the equatorial or axial position. The equatorial position is generally favored for bulky groups to avoid destabilizing 1,3-diaxial steric interactions with the hydrogen atoms at the C4 and C6 positions.

| Compound/Substituent | Predominant Conformation of Substituent | Rationale |

| 2-Methylpiperidine | Equatorial | The methyl group is sterically small enough that an axial conformer is accessible, but the equatorial position is favored to minimize 1,3-diaxial strain. |

| 2-tert-Butylpiperidine | Equatorial (Strongly) | The very large tert-butyl group effectively "locks" the conformation with the substituent in the equatorial position due to severe 1,3-diaxial interactions in the axial state. |

| 2-Cyclopropylpiperidine | Equatorial (Predicted) | The cyclopropyl group is sterically demanding, larger than a methyl group. It is therefore predicted to have a strong preference for the equatorial position to minimize steric clash with axial hydrogens. researchgate.net |

Compared to other cyclopropylamines, such as cyclopropanamine itself, the cyclopropyl group in 2-Cyclopropylpiperidine is attached to a stereochemically defined and rigid ring system. In acyclic amines, there is free rotation around the C-N bond. However, in this molecule, the piperidine chair conformation restricts the possible orientations of the cyclopropyl group. The rotation around the C2(piperidine)-C(cyclopropyl) bond will be governed by steric hindrance from the piperidine ring itself, leading to a more defined set of low-energy conformations than would be observed in a more flexible analog. researchgate.net

Theoretical and Computational Investigations of 2 Cyclopropylpiperidine Hydrochloride

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that allow for the study of the three-dimensional structure and dynamic behavior of molecules over time. These methods are particularly useful for investigating conformational preferences and intermolecular interactions.

The 2-cyclopropylpiperidine (B1419520) molecule can exist in various spatial arrangements, or conformations, due to the flexibility of the piperidine (B6355638) ring and the rotation around the bond connecting the two rings. Geometric optimization is a computational process that seeks to find the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface.

For the piperidine ring, the chair conformation is generally the most stable. The cyclopropyl (B3062369) substituent at the 2-position can be in either an axial or an equatorial position. Conformational analysis involves calculating the relative energies of these different conformers to determine their populations at a given temperature. Studies on substituted cyclohexanes, which are structurally similar to piperidines, have shown that the preference for axial or equatorial substitution can be influenced by subtle electronic and steric effects. chemistryworld.com The presence of the cyclopropyl group can introduce unique conformational preferences. acs.orgrsc.org

Illustrative Data Table: Relative Conformational Energies

The following table illustrates the type of data that would be obtained from a conformational analysis of 2-cyclopropylpiperidine.

| Conformer | Relative Energy (kcal/mol) |

| Chair, Equatorial Cyclopropyl (trans) | 0.0 |

| Chair, Axial Cyclopropyl (cis) | 1.5 |

| Twist-Boat Conformations | > 5.0 |

Note: This data is illustrative and not based on actual calculations for 2-Cyclopropylpiperidine hydrochloride.

In the solid state and in solution, molecules of 2-cyclopropylpiperidine hydrochloride interact with each other and with their environment. Molecular dynamics (MD) simulations can be used to model these interactions over time, providing insights into the collective behavior of the molecules. nih.govnih.gov

For 2-cyclopropylpiperidine hydrochloride, key intermolecular interactions would include the electrostatic attraction between the piperidinium (B107235) cation and the chloride anion, as well as hydrogen bonding between the N-H group of the cation and the chloride anion or solvent molecules. MD simulations can be used to study the structure of the solvated ions and to understand how these molecules might arrange themselves in a crystal lattice. These simulations can also provide information on the dynamics of these interactions, such as the lifetime of hydrogen bonds. Computational studies on piperazine-based compounds have demonstrated the utility of MD simulations in understanding intermolecular interactions. nih.gov

In Silico Approaches to Reaction Mechanism Elucidation

Theoretical and computational chemistry provides an indispensable lens for examining the intricate details of chemical reactions involving 2-Cyclopropylpiperidine hydrochloride. Through in silico approaches, researchers can model molecular interactions and energy landscapes that are often difficult or impossible to observe experimentally. These methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), allow for the detailed elucidation of reaction mechanisms, offering insights into the dynamics, feasibility, and outcomes of chemical transformations. researchgate.net Computational studies can map complete reaction pathways, identify transient intermediates and transition states, and predict the energetic barriers that govern reaction rates. mdpi.com This predictive power is crucial for understanding reactivity, optimizing synthetic conditions, and designing novel chemical processes involving complex scaffolds like the 2-cyclopropylpiperidine framework.

Computational Mapping of Reaction Pathways and Transition States

A primary application of computational chemistry in mechanistic studies is the mapping of potential energy surfaces to delineate the most likely reaction pathways. This process involves calculating the energy of the molecular system as it transforms from reactants to products, identifying all stable intermediates and the transition states that connect them. nih.gov For a molecule such as 2-cyclopropylpiperidine, this could involve modeling its synthesis, rearrangement, or functionalization.

Computational tools like the Global Reaction Route Mapping (GRRM) strategy or Anharmonic Downward Distortion Following (ADDF) are designed to systematically explore potential energy surfaces and uncover reaction mechanisms. ethz.ch A common approach involves using DFT calculations to optimize the geometries of reactants, products, intermediates, and, most critically, transition states. rsc.org The transition state represents the highest energy point along a reaction coordinate and is the key to understanding the reaction's kinetics. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical parameter that determines the reaction rate.

For example, in studies of related N-alkyl piperidines, DFT calculations have been employed to understand the regioselectivity of functionalization at the α-position. acs.org By modeling the transition states for different possible reaction pathways (e.g., elimination from different C-H bonds), researchers can determine the lowest energy path. acs.org Analysis of the transition state geometries reveals crucial information about bond breaking and formation and the specific atomic interactions that stabilize or destabilize the structure. acs.org Applying this to 2-cyclopropylpiperidine, one could computationally map the pathways for reactions such as N-oxidation followed by elimination or ring-opening of the cyclopropyl group under various conditions.

Illustrative Data on Reaction Pathway Analysis

The following table represents hypothetical DFT-calculated energy data for a proposed reaction involving a substituted piperidine, illustrating how computational mapping distinguishes between competing pathways.

| Pathway | Transition State (TS) | Calculated Activation Energy (ΔG‡) in kcal/mol | Relative Energy (kcal/mol) | Description |

| Pathway A | TS-A | 20.5 | 0.0 | The kinetically favored pathway involving proton abstraction from the piperidine ring. |

| Pathway B | TS-B | 23.0 | +2.5 | A competing pathway involving the cyclopropyl moiety, which is energetically less favorable. |

| Pathway C | TS-C | 26.1 | +5.6 | A higher-energy pathway leading to an alternative, minor product. |

Note: Data are illustrative and based on principles from computational studies of related heterocyclic systems.

Prediction of Stereochemical and Regiochemical Outcomes

Beyond identifying the most likely reaction pathway, in silico methods are powerful tools for predicting the stereochemical (arrangement of atoms in 3D space) and regiochemical (position of reaction on the molecule) outcomes of a reaction. researchgate.net The product distribution in a chemical reaction is determined by the relative energies of the different possible transition states leading to the various isomers. acs.org

For a molecule like 2-cyclopropylpiperidine, which contains stereocenters, predicting the stereochemical outcome is essential. Computational models can calculate the energies of diastereomeric transition states. The transition state with the lower energy will be more readily accessed, leading to the formation of the major stereoisomer. This approach has been successfully used to explain the origins of stereoselectivity in reactions involving cyclopropyl groups, where subtle differences in steric and electronic interactions in the transition state dictate the final product geometry. researchgate.net

Similarly, regioselectivity can be accurately predicted. In a study on the functionalization of N-benzyl piperidine N-oxide, DFT calculations were used to compare the transition state energies for proton abstraction from the endocyclic (on the piperidine ring) versus the exocyclic (on the benzyl (B1604629) group) α-positions. acs.org The calculations revealed that the endocyclic transition state was lower in energy by 1.56 kcal/mol, correctly predicting the experimentally observed preference for functionalization on the piperidine ring. acs.org This energy difference corresponds to a predicted regioisomeric ratio of over 20:1. acs.org Such calculations for 2-cyclopropylpiperidine hydrochloride could predict whether a reaction would occur preferentially at the piperidine ring or the cyclopropyl group, providing invaluable guidance for synthetic planning.

Illustrative Data on Predicted Product Ratios

This table demonstrates how calculated energy differences between competing transition states can be used to predict the ratio of reaction products.

| Competing Transition States | Calculated ΔΔG‡ (kcal/mol) (TS_minor - TS_major) | Predicted Product Ratio (Major:Minor) at 298 K | Outcome |

| Regioisomer A vs. B | 1.6 | ~20:1 | High Regioselectivity |

| Stereoisomer C vs. D | 0.5 | ~2.3:1 | Moderate Stereoselectivity |

| Regioisomer E vs. F | 2.5 | ~75:1 | Excellent Regioselectivity |

Note: The product ratio is estimated using the equation Ratio = exp(-ΔΔG‡/RT). Data are illustrative.

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Methodologies for the 2-Cyclopropylpiperidine (B1419520) Scaffold

The synthesis of 2-substituted piperidines, including the 2-cyclopropylpiperidine scaffold, is a central theme in organic chemistry. Researchers are continuously seeking more efficient, stereoselective, and sustainable methods to access these valuable building blocks. Recent advancements have focused on catalytic asymmetric and diastereoselective strategies to control the stereochemistry at the C2 position of the piperidine (B6355638) ring.

One promising approach involves the catalytic hydrogenation of substituted pyridines. The use of transition metal catalysts, such as iridium, rhodium, and ruthenium, has enabled the stereoselective reduction of pyridinium (B92312) salts to furnish highly functionalized piperidines. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of various 2-substituted piperidines with excellent enantioselectivity. nih.gov While not yet specifically reported for 2-cyclopropylpyridine (B3349194), this methodology holds significant potential for the efficient and enantioselective synthesis of the 2-cyclopropylpiperidine scaffold.

Another area of active research is the development of chemo-enzymatic methods. By combining the selectivity of biocatalysts with the versatility of chemical synthesis, researchers can achieve highly efficient and stereoselective transformations. nih.gov For example, a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines with precise stereochemical control. nih.gov The application of such methods to precursors of 2-cyclopropylpiperidine could provide a green and efficient route to this important scaffold.

Palladium-catalyzed reactions have also emerged as powerful tools for the synthesis of substituted piperidines. For example, a Pd(II)-catalyzed 1,3-chirality transfer reaction has been developed for the synthesis of 2- and 2,6-substituted piperidines with high stereoselectivity. researchgate.netajchem-a.com This method, which involves the cyclization of N-protected zeta-amino allylic alcohols, offers a versatile route to various piperidine derivatives. The adaptation of this strategy to substrates bearing a cyclopropyl (B3062369) group could provide a direct and efficient pathway to the 2-cyclopropylpiperidine core.

Furthermore, multicomponent reactions offer a streamlined approach to constructing complex molecular architectures from simple starting materials in a single step. The development of novel multicomponent reactions that incorporate a cyclopropyl-containing building block could provide rapid access to a diverse range of 2-cyclopropylpiperidine derivatives.

| Method | Catalyst/Reagent | Key Features | Potential for 2-Cyclopropylpiperidine Synthesis |

| Asymmetric Hydrogenation | Iridium, Rhodium, Ruthenium catalysts | High stereoselectivity, efficient for 2-substituted pyridines. nih.gov | Highly promising for the enantioselective synthesis from 2-cyclopropylpyridine. |

| Chemo-enzymatic Dearomatization | Biocatalysts (e.g., amine oxidase, ene imine reductase) | High enantio- and regio-selectivity, environmentally friendly. nih.gov | Applicable to pyridine (B92270) precursors for a green synthesis route. |

| Palladium-Catalyzed Cyclization | Pd(II) catalysts | High stereoselectivity via 1,3-chirality transfer. researchgate.netajchem-a.com | Adaptable to cyclopropyl-containing substrates for direct synthesis. |

| Multicomponent Reactions | Various catalysts | Step-economy, rapid access to molecular diversity. mdpi.com | Potential for novel strategies to quickly assemble the scaffold. |

Exploration of Advanced Computational Techniques for Deeper Mechanistic Understanding

Advanced computational techniques, particularly Density Functional Theory (DFT), are playing an increasingly vital role in understanding the conformational preferences, reaction mechanisms, and electronic properties of complex molecules like 2-cyclopropylpiperidine. These in-silico studies provide valuable insights that can guide synthetic efforts and the design of new molecules with desired properties.

Conformational analysis of the 2-cyclopropylpiperidine scaffold is crucial for understanding its interactions with biological targets. The interplay between the flexible piperidine ring, which can adopt various chair, boat, and twist-boat conformations, and the rigid cyclopropyl group leads to a complex conformational landscape. sapub.org DFT calculations can be employed to determine the relative energies of different conformers and to predict the most stable geometries. researchgate.net For instance, computational studies on similar systems, such as cyclopropyl methyl ketone, have been used to elucidate the preferred conformations arising from the interaction between the cyclopropyl and carbonyl groups. uwlax.edu A similar approach for 2-cyclopropylpiperidine would provide a detailed understanding of its three-dimensional structure.

Computational studies are also invaluable for elucidating reaction mechanisms. For example, DFT calculations can be used to model the transition states of key synthetic steps, helping to explain the observed stereoselectivity and to optimize reaction conditions. nih.gov In the context of catalytic reactions, computational modeling can shed light on the catalyst-substrate interactions that govern the stereochemical outcome. mdpi.com For the synthesis of 2-cyclopropylpiperidine, computational studies could be used to rationalize the diastereoselectivity observed in various cyclization and reduction reactions.

Furthermore, computational methods can predict various molecular properties, such as electronic distribution, bond lengths, and vibrational frequencies, which can be correlated with experimental data from techniques like X-ray crystallography and spectroscopy. nih.gov This synergy between computational and experimental approaches provides a comprehensive understanding of the molecule's structure and reactivity.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Conformational Analysis | Prediction of stable conformers, understanding of 3D structure. sapub.orguwlax.edu |

| DFT | Mechanistic Studies | Elucidation of reaction pathways, rationalization of stereoselectivity. nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Dynamic Behavior | Exploration of conformational flexibility and interactions in solution. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electronic Structure | Analysis of bonding characteristics and intermolecular interactions. |

Role of 2-Cyclopropylpiperidine Hydrochloride as a Key Synthon in the Assembly of Architecturally Complex Molecules

The 2-cyclopropylpiperidine scaffold, available as its hydrochloride salt for improved stability and handling, is a valuable building block (synthon) for the synthesis of more complex and biologically active molecules. Its unique structural and electronic properties make it an attractive starting material for the construction of novel alkaloids, pharmaceuticals, and other natural product analogues.

The piperidine ring is a ubiquitous feature in a vast array of natural products, particularly alkaloids, which often exhibit potent biological activities. mdpi.com The introduction of a cyclopropyl group at the 2-position of the piperidine ring can significantly influence the pharmacological properties of the resulting molecule by altering its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, 2-cyclopropylpiperidine hydrochloride serves as a key precursor for the synthesis of novel alkaloid mimics with potentially enhanced or novel biological activities.

In the pharmaceutical industry, the piperidine moiety is a "privileged scaffold," meaning it is frequently found in approved drugs. mdpi.com The use of 2-cyclopropylpiperidine hydrochloride in drug discovery programs allows for the exploration of new chemical space and the development of next-generation therapeutics. For example, it can be incorporated into lead compounds to fine-tune their pharmacokinetic and pharmacodynamic profiles. The synthesis of (2-cyclopropoxyphenyl)piperidine derivatives as selective adrenergic receptor antagonists highlights the utility of related cyclopropyl-piperidine structures in medicinal chemistry. nih.gov

The reactivity of the 2-cyclopropylpiperidine scaffold allows for its elaboration into more complex structures. The secondary amine of the piperidine ring can be readily functionalized through N-alkylation, N-acylation, or reductive amination, providing a point for diversification. Furthermore, the cyclopropyl group can participate in various chemical transformations, including ring-opening reactions, to introduce further structural complexity.

The development of efficient methods to incorporate the 2-cyclopropylpiperidine unit into larger molecular frameworks is an active area of research. This includes the use of cross-coupling reactions and other modern synthetic methodologies to attach this synthon to other molecular fragments. The enantioselective synthesis of 2-arylpiperidines from chiral lactams, for instance, demonstrates a strategy that could be adapted for coupling the 2-cyclopropylpiperidine core to various aromatic systems. rsc.org

| Application Area | Significance | Examples of Potential Complex Molecules |

| Alkaloid Synthesis | Introduction of novel structural motifs for new biological activities. mdpi.com | Novel analogues of coniine, anabasine, and other piperidine alkaloids. |

| Medicinal Chemistry | Exploration of new chemical space for drug discovery. mdpi.com | Novel CNS agents, cardiovascular drugs, and antiviral compounds. |

| Natural Product Analogue Synthesis | Modification of natural product structures to improve properties. | Derivatives of bioactive natural products containing a piperidine ring. |

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-Cyclopropylpiperidine hydrochloride?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition using dihalocarbenes or transition-metal catalysis. Piperidine precursors are functionalized with cyclopropyl groups under inert atmospheres, followed by HCl salt formation. Key steps:

- Cyclopropanation : Use dichloromethane as a carbene source with piperidine derivatives at 0–5°C .

- Salt Formation : Introduce anhydrous HCl gas in ethanol, with recrystallization in ethanol/diethyl ether (1:3) for purification .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry of cyclopropanation reagents .

Q. Which analytical techniques are critical for structural confirmation of 2-Cyclopropylpiperidine hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) identifies cyclopropyl protons (δ 0.5–1.2 ppm) and piperidine chair conformation (δ 2.8–3.5 ppm for axial protons). ¹³C NMR confirms sp³ carbons in the cyclopropane ring (δ 8–12 ppm) .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ ion at m/z 124.1 (piperidine) and fragmentation patterns for cyclopropyl groups .

- X-ray Crystallography : Resolves stereochemical orientation of the cyclopropyl substituent relative to the piperidine ring .

Q. What solvent systems enhance solubility for in vitro assays?

- Methodological Answer :

- Primary Solvent : DMSO (10–20% v/v in PBS) for stock solutions (50 mM).